
Dimethylethylsilane
Descripción general
Descripción
Dimethylethylsilane (DMES) is a colorless, volatile liquid with a molecular weight of 94.21 g/mol. It is a silane compound with the chemical formula C2H6Si. DMES is a versatile compound that has many applications in the fields of scientific research, industrial production, and pharmaceuticals. It is used as a solvent for various organic reactions and is also used as a reagent for the synthesis of other compounds. DMES is a powerful reducing agent and is used in the production of polysilanes, polysiloxanes, and polysilazanes. It is also used as a catalyst in the synthesis of polyurethanes, polyesters, and polyamides.
Aplicaciones Científicas De Investigación
Organic Synthesis
Ethyldimethylsilane: is used as a reducing agent in organic synthesis, particularly in the ligand-free carbon-sulfur bond cleavage reaction . This application is crucial for the synthesis of various organic compounds where selective bond cleavage is required.
Catalysis
In the field of catalysis, Dimethylethylsilane acts as a promoter in the cycloisomerization of 1,6-dienes using palladium catalysts . This process is significant for the formation of cyclic compounds, which are often found in pharmaceuticals and agrochemicals.
Polymer Chemistry
Dimethylethylsilane: plays a role in the synthesis of block copolymers containing dimethyl siloxane and carboxylic acid sequences . These copolymers have applications in biomaterials and surfactants due to their unique properties like low glass transition temperature and physiological inertness.
Silylation Reactions
This compound is involved in silylation reactions, particularly for primary amines with pKa values in the range of 10-11. The silylation is achieved by treating the amine with chloro [2-[chloro(dimethyl)silyl]ethyl] dimethylsilane in the presence of triethylamine . Silylation is a key step in protecting functional groups during synthesis.
Mecanismo De Acción
Mode of Action
Understanding how Ethyldimethylsilane interacts with its targets and the resulting changes requires further investigation. This would involve studying the compound’s binding affinity, its influence on the conformation and function of its targets, and the downstream effects of these interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyldimethylsilane These factors can include temperature, pH, presence of other molecules, and specific conditions within biological tissues
Propiedades
InChI |
InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISMKWTHPWHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883561 | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyldimethylsilane | |
CAS RN |
758-21-4 | |
| Record name | Silane, ethyldimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethylethylsilane function as a reducing agent in organic synthesis?
A: Dimethylethylsilane acts as a hydride (H-) donor in the presence of suitable catalysts. For example, in the presence of a Nickel-doped Dehydrobenzoannulene-based Two-Dimensional Covalent Organic Framework (Ni-DBA-2D-COF), Dimethylethylsilane facilitates the reductive cleavage of inert aryl C-S bonds in various organosulfur compounds []. The Ni-DBA-2D-COF acts as a heterogeneous catalyst, activating both the silane and the organosulfur compound, leading to the transfer of a hydride from Dimethylethylsilane to the substrate and cleavage of the C-S bond.
Q2: Can Dimethylethylsilane be utilized in polymerization reactions?
A: Yes, Dimethylethylsilane plays a crucial role in the group transfer polymerization (GTP) of N,N-disubstituted acrylamide (DAAm) catalyzed by tris(pentafluorophenyl)borane (B(C6F5)3) []. Due to its low steric hindrance, Dimethylethylsilane effectively participates in the in-situ formation of a silyl ketene aminal, which acts as the true initiator for the polymerization process. This allows for controlled molecular weight and distribution in the resulting polyacrylamides, particularly noticeable in the polymerization of N,N-diethylacrylamide (DEtAAm) [].
Q3: Is it possible to analyze the structure of Dimethylethylsilane using Nuclear Magnetic Resonance (NMR) spectroscopy?
A: Yes, the proton NMR spectrum of Dimethylethylsilane exhibits distinct features characteristic of an AA'XX' spin system []. The protons on the CH2 group adjacent to the silicon atom display a recognizable distorted triplet-like pattern in a characteristic region of the spectrum. Analysis of these spectral features allows for the complete characterization of Dimethylethylsilane and its differentiation from similar compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



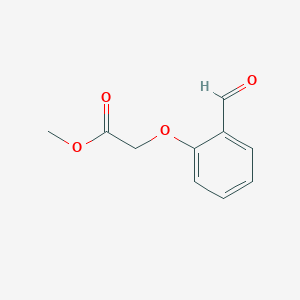
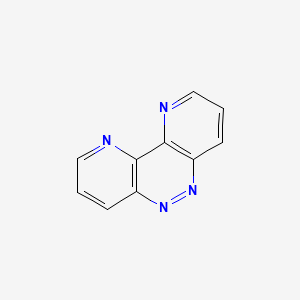
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
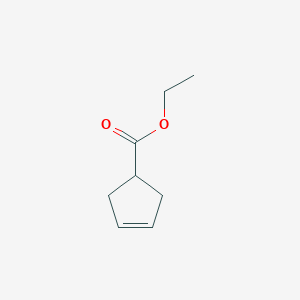
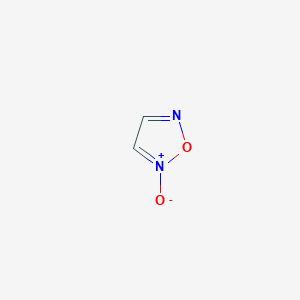


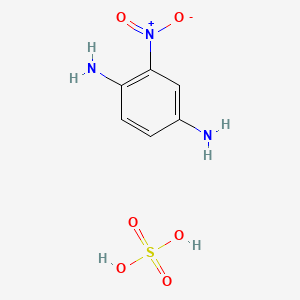
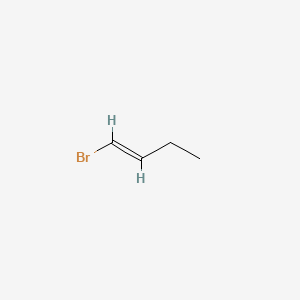

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
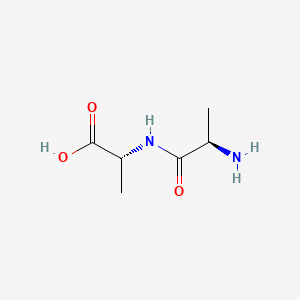
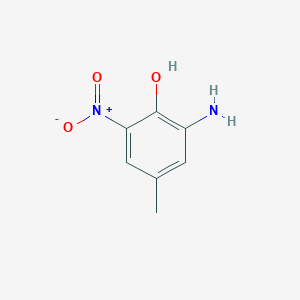
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)